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Abstract

Isosulfamethoxazole (commonly known as Sulfamethoxazole) is a widely used sulfonamide
antibiotic essential in treating various bacterial infections.[1] Its efficacy and safety are
intrinsically linked to its precise molecular structure and purity. This technical guide provides a
comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the definitive structural
elucidation and quality control of Isosulfamethoxazole. Authored from the perspective of a
senior application scientist, this document delves into the theoretical underpinnings of each
method, presents detailed experimental protocols, and offers expert interpretation of the
spectral data. The guide is intended for researchers, quality control analysts, and drug
development professionals who require a robust understanding of how to apply these analytical
techniques for the unequivocal identification and characterization of Isosulfamethoxazole.
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Molecular Structure and Spectroscopic Correlation

A foundational understanding of the Isosulfamethoxazole structure is paramount for accurate
spectral interpretation. The molecule consists of a 4-aminobenzenesulfonamide core linked to a
5-methylisoxazole ring.[1] This unique combination of functional groups gives rise to a distinct
spectroscopic fingerprint.

The molecular formula is C10H11N30sS, with a monoisotopic mass of approximately 253.05 Da.

[2]

Caption: Figure 1. Chemical Structure of Isosulfamethoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen
framework of organic molecules. For Isosulfamethoxazole, both *H and 3C NMR are
employed to confirm the connectivity and chemical environment of every atom in the structure.

'H NMR Spectroscopy Analysis

Proton NMR (*H NMR) provides information on the number of different types of protons, their
electronic environments, and their proximity to other protons.

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-de) is the preferred
solvent for Isosulfamethoxazole.[3]

o Causality: Isosulfamethoxazole has moderate polarity and contains two acidic N-H protons
(amine and sulfonamide). DMSO-ds is a polar aprotic solvent that readily dissolves the
compound and, importantly, slows down the rate of proton exchange for the N-H groups,
allowing them to be observed as distinct, often broad, signals in the spectrum.[4] Using
solvents like D20 would lead to the rapid exchange and disappearance of these signals.

o Sample Preparation: Accurately weigh approximately 5-10 mg of Isosulfamethoxazole and
dissolve it in ~0.7 mL of DMSO-ds in a standard 5 mm NMR tube.

o Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard
broadband probe.[3]
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e Acquisition Parameters:

o

Temperature: Set the probe temperature to 25 °C (298 K).

o Pulse Program: Use a standard single-pulse (zg30) sequence.

o Sweep Width: Acquire data over a spectral width of approximately 16 ppm.

o Number of Scans: Collect 16-32 scans to achieve an adequate signal-to-noise ratio.

o Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to ensure quantitative
integration.

e Processing: Process the Free Induction Decay (FID) with an exponential line broadening of
0.3 Hz. Reference the spectrum to the residual DMSO solvent peak at 6 2.50 ppm.

Table 1: *H NMR Spectroscopic Data for Isosulfamethoxazole (400 MHz, DMSO-ds)
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Chemical Shift

Multiplicity Integration Assignment Interpretation
(3, ppm)

The downfield
shift is
characteristic
of an acidic
sulfonamide
proton.

. Broadness is

~10.9 Broad Singlet 1H -SO2NH-

due to
quadrupolar
coupling with
the adjacent
nitrogen and
potential slow

exchange.[5]

These protons
are ortho to the
electron-
withdrawing
sulfonyl group,

~7.50 Doublet (d) 2H H-2', H-6' CéUS_I_ng a
significant
downfield shift.
They appear as
a doublet due to
coupling with H-
3'/H-5'.

~6.60 Doublet (d) 2H H-3', H-5' These protons
are ortho to the
electron-donating
amino group (-
NHz), which
shields them and
shifts them

upfield relative to
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Chemical Shift

Multiplicity Integration Assignment Interpretation
(3, ppm)
H-2'/H-6". They
appear as a
doublet due to
coupling with H-
2'/H-6'".

This lone proton
on the isoxazole
ring isin a
unigue electronic
~6.10 Singlet 1H Ha environment and
appears as a
sharp singlet as
it has no
adjacent protons

to couple with.

The primary
amine protons
are shifted
downfield due to
~5.95 Broad Singlet 2H NH» their attachm?nt
to the aromatic
ring. The signal
is often broad
and integrates to

2H.[5]

| ~2.30 | Singlet | 3H | -CHs | The methyl group protons on the isoxazole ring are magnetically
equivalent and have no adjacent protons, resulting in a sharp singlet signal. |

3C NMR Spectroscopy Analysis

Carbon NMR (*3C NMR) provides a direct map of the carbon skeleton, with each unique carbon
atom typically producing a distinct signal.
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e Sample Preparation: Use the same sample prepared for *H NMR analysis.
¢ Instrumentation: Utilize the same NMR spectrometer.
e Acquisition Parameters:

o Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to
ensure each carbon signal appears as a singlet.

o Sweep Width: Acquire data over a spectral width of approximately 220-240 ppm.

o Number of Scans: Collect a significantly higher number of scans (e.g., 1024 or more)
compared to *H NMR due to the low natural abundance of the 13C isotope.

» Processing: Process the FID with an exponential line broadening of 1-2 Hz. Reference the
spectrum to the DMSO-ds solvent peak at & 39.52 ppm.

Table 2: 13C NMR Spectroscopic Data for Isosulfamethoxazole (100 MHz, DMSO-de)
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Chemical Shift (6, ppm) Assignment Interpretation

The carbon of the
isoxazole ring attached to

~169.5 C-5 the methyl group and the
ring oxygen is significantly
deshielded.

The isoxazole carbon attached
~157.5 C-3 to the sulfonamide nitrogen is

also highly deshielded.

This aromatic carbon is

attached to the electron-
~152.0 Cc-4' ) ]

donating amino group,

resulting in a downfield shift.

The ipso-carbon attached to

the sulfonyl group. Its signal
~129.0 Cc-1 y grotp g

can sometimes be broader or

of lower intensity.

Aromatic carbons ortho to the
~128.5 Cc-2', C-6'
sulfonyl group.

Aromatic carbons ortho to the
~113.0 Cc-3', C-5 amino group, shielded relative
to C-2'/C-6'.

The lone CH carbon on the

isoxazole ring appears at a
~96.0 C-4 , 'g pl_o N

characteristic upfield position

for a heterocyclic aromatic CH.

| ~12.0 | -CHs | The methyl carbon signal appears in the typical upfield aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is
an excellent, rapid technique for confirming the presence of key structural motifs.
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The solid-state Potassium Bromide (KBr) pellet method is a common and reliable choice for
acquiring the IR spectrum of a crystalline powder like Isosulfamethoxazole.

o Causality: This method minimizes interfering signals that would arise from a solvent. It
produces a high-quality spectrum representative of the compound in its solid state, where
intermolecular interactions like hydrogen bonding are present and can influence peak
positions and shapes.[6] An alternative, Attenuated Total Reflectance (ATR), is faster but
may result in slight peak shifts and intensity differences compared to the transmission KBr
method.

o Sample Preparation: Grind 1-2 mg of Isosulfamethoxazole with ~100 mg of dry,
spectroscopic-grade KBr powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to
form a transparent or translucent pellet.

o Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

e Scan Parameters: Acquire the spectrum from 4000 cm~?* to 400 cm~*. Co-add 16-32 scans
at a resolution of 4 cm~* to improve the signal-to-noise ratio. A background spectrum of the
empty sample compartment should be acquired and automatically subtracted.

Table 3: Key IR Absorption Bands for Isosulfamethoxazole (KBr Pellet)
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Frequency (cm~?)

3470 & 3380

Intensity

Medium-Strong

Functional Group
Vibration

N-H Asymmetric &
Symmetric Stretch

Interpretation

These two distinct
peaks are the
hallmark of a
primary amine (-
NH2) group.[7][8]

3290

Medium, Broad

N-H Stretch

(Sulfonamide)

The single N-H bond
of the sulfonamide
appears as a broader
band, often shifted to
lower frequency due
to hydrogen bonding

in the solid state.

1620

Strong

N-H Scissoring
(Bending)

This absorption is
characteristic of the
bending vibration of
the primary amine

group.

1595 & 1500

Strong

C=C Aromatic Ring
Stretch

These strong
absorptions confirm
the presence of the

benzene ring.

1330

Very Strong

S=0 Asymmetric
Stretch

The asymmetric
stretch of the sulfonyl
group is one of the
most intense and
characteristic peaks in

the spectrum.[7]

1150

Very Strong

S=0 Symmetric

The corresponding

Stretch symmetric stretch of
the sulfonyl group is
also very strong and,
together with the
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] Functional Group .
Frequency (cm~?) Intensity . . Interpretation
Vibration

asymmetric band,
provides definitive

evidence for the -SO2-

group.[7]

| 900-650 | Medium-Strong | C-H Out-of-Plane Bending | The pattern in this "fingerprint" region
can provide information about the substitution pattern of the aromatic ring (in this case, 1,4-
disubstituted). |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis,
invaluable information about the molecule's substructures.

Electrospray lonization (ESI) is the preferred ionization method for a moderately polar and
thermally labile molecule like Isosulfamethoxazole.

o Causality: ESI is a "soft" ionization technique that typically generates an intact protonated
molecule, [M+H]*, with minimal in-source fragmentation.[1] This allows for the unambiguous
determination of the molecular weight. Subsequent fragmentation for structural analysis is
then achieved in a controlled manner using tandem mass spectrometry (MS/MS), where the
[M+H]* ion is isolated and fragmented by collision-induced dissociation (CID).

e Sample Preparation: Prepare a dilute solution of Isosulfamethoxazole (~1-10 pg/mL) in a
suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic
acid aids in protonation.

 Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole)
equipped with an ESI source.

e MS1 (Full Scan) Parameters:

o lonization Mode: Positive ion mode.
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o Mass Range: Scan from m/z 50 to 500 to observe the protonated molecule.

o Source Conditions: Optimize capillary voltage (~3.0 kV) and desolvation temperature

(=350 °C).[1]

e MS2 (Product lon Scan) Parameters:

o Precursor lon: Isolate the [M+H]* ion at m/z 254.

o Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to induce

fragmentation.

o Mass Range: Scan the resulting fragment ions.

Table 4: Key Mass Spectrometry Data for Isosulfamethoxazole (ESI+)

mlz

254

lon Assignment

[M+H]*

Interpretation

The protonated molecular
ion, confirming the
molecular weight of 253
Da.[1]

156

[CeHeNO2S]*

This is the most characteristic
fragment, resulting from the
cleavage of the S-N bond,
forming the stable 4-

aminobenzenesulfonyl cation.

[9]

108

[CeHeNO]*

A subsequent loss of SO from
the m/z 156 fragment.[1]

| 92 | [CeHeN]* | Represents the aniline cation, formed by the cleavage of the C-S bond.[2][9] |

The fragmentation of Isosulfamethoxazole is highly predictable and serves as a structural

confirmation. The primary cleavage occurs at the relatively weak sulfonamide S-N bond.
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Isosulfamethoxazole

[M+H]*
m/z 254
- C4HsN20 - C4HsN203S
(protonated methylisoxazole amine) (complex rearrangement)
4-Aminobenzenesulfonyl Cation Aniline Cation
[CeHeNO2S]*+ [CsHeN]+
m/z 156 m/z 92
SO
[CeHsNO]*+
m/z 108

Figure 2. Proposed ESI-MS/MS Fragmentation of Isosulfamethoxazole

Click to download full resolution via product page

Caption: Figure 2. Proposed ESI-MS/MS Fragmentation of Isosulfamethoxazole

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. True structural confirmation comes from the
synergistic integration of all spectroscopic data. The workflow below illustrates how these
techniques are logically combined to provide an unambiguous structural assignment.
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Isosulfamethoxazole Sample

Mass Spectrometry (MS) Infrared Spectroscopy (IR)
- Determine Molecular Weight (m/z 254) - Identify Key Functional Groups
- Confirm Molecular Formula (C10H11N303S) (-NHz, -SO2NH-, -SO2-)

Primary Analysis

~N

Tandem MS (MS/MS)
- Confirm Structural Fragments
(m/z 156, 92)

1H NMR
- Map Proton Environments
- Confirm Connectivity (via coupling)

13C NMR
- Map Carbon Skeleton
- Count Unique Carbons

\_ Detailed Structpral Elucidation Y,

Unambiguous Structure Confirmed

Figure 3. Integrated Workflow for Structural Confirmation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Spectroscopic data for Isosulfamethoxazole (NMR, IR,
MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589051/docs#spectroscopic-data-for-
isosulfamethoxazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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